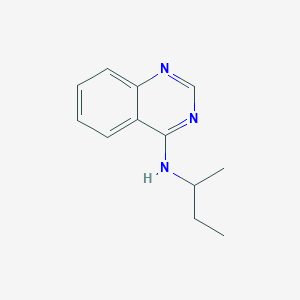

N-(sec-butyl)-4-quinazolinamine

Description

Properties

IUPAC Name |

N-butan-2-ylquinazolin-4-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3/c1-3-9(2)15-12-10-6-4-5-7-11(10)13-8-14-12/h4-9H,3H2,1-2H3,(H,13,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFOKBVJVIWIVLK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)NC1=NC=NC2=CC=CC=C21 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

It’s known that nitrile-containing pharmaceuticals, which include compounds like n-(sec-butyl)-4-quinazolinamine, have been approved for a broad range of clinical conditions. The incorporation of a nitrile group into lead compounds can enhance binding affinity to the target.

Mode of Action

Nitrile-containing pharmaceuticals are known to interact with their targets, leading to changes that can improve the pharmacokinetic profile of parent drugs and reduce drug resistance.

Biochemical Pathways

It’s worth noting that the manipulation of metabolic pathways controlled by signaling molecules has been a focus in the study of similar compounds.

Pharmacokinetics

The presence of the nitrile group in similar compounds has been associated with improved pharmacokinetic profiles.

Result of Action

The nitrile group in similar compounds has been associated with enhanced binding affinity to the target, which can lead to various cellular and molecular changes.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, micro-topography and edaphic factors have been shown to influence the volatile oil components of similar compounds.

Scientific Research Applications

Anticancer Activity

Quinazolines, including N-(sec-butyl)-4-quinazolinamine, have been extensively studied for their anticancer properties. They primarily act as inhibitors of protein tyrosine kinases (PTKs), particularly those in the erbB family, which are implicated in various cancers.

- Mechanism of Action : These compounds inhibit the phosphorylation processes that regulate cell growth and differentiation. The aberrant activation of erbB kinases is often associated with tumorigenesis, making these inhibitors valuable in cancer therapy .

-

Case Studies :

- A study demonstrated that quinazoline derivatives could effectively inhibit EGFR (Epidermal Growth Factor Receptor) activity with IC50 values as low as 0.12 µM, indicating strong potential against tumors expressing this receptor .

- Another investigation highlighted the ability of certain quinazoline derivatives to suppress NF-κB activation in macrophage-like cells, further supporting their role in managing inflammatory responses associated with cancer .

Inhibition of Protein Tyrosine Kinases

The inhibition of PTKs is a crucial application of this compound. These enzymes play a significant role in signaling pathways that control cell division and survival.

- Therapeutic Implications : By inhibiting PTKs, these compounds can potentially treat conditions characterized by excessive cell proliferation, such as cancers and other hyperplastic disorders like benign prostatic hyperplasia (BPH) .

-

Research Findings :

- Quinazoline derivatives have been shown to selectively inhibit IKKβ (IκB kinase β), a key player in the NF-κB signaling pathway, which is often dysregulated in cancer .

- The structural modifications on the quinazoline core can lead to varying degrees of inhibitory activity against different PTKs, showcasing the importance of structure-activity relationships (SAR) in drug design .

Broader Pharmacological Applications

Beyond oncology, this compound and its derivatives exhibit a range of biological activities that may extend their therapeutic applications.

- Anti-inflammatory Properties : Some studies suggest that quinazoline derivatives can modulate inflammatory pathways, making them candidates for treating inflammatory diseases .

- Antimicrobial Activity : Quinazolines have also been noted for their antimicrobial properties, potentially useful against various pathogens .

Data Summary

The following table summarizes key findings from studies involving this compound and related compounds:

Comparison with Similar Compounds

Key Observations:

- Substituent Type : The sec-butyl group in this compound is aliphatic and branched, contrasting with the aromatic substituents in erlotinib and gefitinib. This difference likely impacts lipophilicity and membrane permeability .

Pharmacokinetic and Toxicity Considerations

- Erlotinib : Demonstrated dose-dependent toxicity, including rash and diarrhea, linked to its aryl substituent and metabolic pathway (CYP3A4-mediated oxidation) .

- Gefitinib : Exhibits interpatient variability in efficacy due to CYP2D6 polymorphisms, highlighting the role of substituent chemistry in metabolism .

- This compound: No direct toxicity data are available. However, structural analogs like sec-butyl chloroformate () show similar acute toxicity to n-butyl isomers (e.g., respiratory irritation), suggesting branched alkyl groups may influence reactivity .

Comparison with Butyl-Containing Compounds

Insights from Chloroformate Analogs ()

Butyl chloroformate isomers (n-butyl, iso-butyl, sec-butyl) exhibit comparable toxicity profiles (e.g., mouse RD₅₀ values: 97–117 ppm), attributed to shared electrophilic reactivity . For this compound, the sec-butyl group may similarly affect metabolic stability or enzyme interactions, though this remains speculative without direct data.

Physicochemical Properties

- Solubility : Aliphatic substituents like sec-butyl may enhance lipophilicity compared to polar aromatic groups, necessitating formulation adjustments for bioavailability.

Research Findings and Data Gaps

- Limited Direct Data: The provided evidence lacks specific studies on this compound, necessitating extrapolation from structural analogs.

- Metabolic Profiling: To evaluate CYP enzyme interactions and sec-butyl group stability.

Q & A

Basic Research Questions

Q. What are the critical parameters for optimizing the synthesis of N-(sec-butyl)-4-quinazolinamine to achieve high yield and purity?

- Methodological Answer : Synthesis optimization requires precise control of reaction conditions, including solvent selection (e.g., dimethylformamide or ethanol), temperature (often 80–100°C), and catalysts (e.g., palladium for coupling reactions). Intermediate purification via column chromatography and characterization via -NMR or LC-MS ensures structural fidelity. Reaction progress should be monitored using TLC or HPLC .

Q. Which analytical techniques are essential for characterizing the structural integrity of this compound?

- Methodological Answer : Key techniques include:

- Nuclear Magnetic Resonance (NMR) : Confirms proton environments and substituent positions.

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and purity.

- X-ray Crystallography (if crystalline): Resolves 3D structure and stereochemistry.

- FT-IR Spectroscopy : Identifies functional groups (e.g., amine stretches at ~3300 cm) .

Q. How can researchers assess the solubility and stability of this compound in various solvents for experimental workflows?

- Methodological Answer : Conduct solubility screens in solvents (e.g., DMSO, ethanol, aqueous buffers) using UV-Vis spectroscopy or gravimetric analysis. Stability studies under varying pH and temperatures (4°C, 25°C, 37°C) should employ HPLC to track degradation products over time .

Advanced Research Questions

Q. What experimental strategies are recommended to evaluate the biological activity of this compound as a dopamine transporter (DAT) modulator?

- Methodological Answer : Use radioligand binding assays (e.g., -WIN 35,428 displacement) to assess DAT affinity. Functional assays (e.g., electrophysiology or fluorescence-based substrate uptake) can determine inhibition kinetics. Validate selectivity via parallel screens against serotonin/norepinephrine transporters (SERT/NET) .

Q. How can computational modeling guide the design of this compound derivatives with enhanced target specificity?

- Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) to predict binding poses within DAT or kinase active sites. Molecular dynamics simulations (e.g., GROMACS) assess ligand-receptor stability. QSAR models optimize substituent effects on potency and selectivity .

Q. What in vivo models are appropriate for studying the pharmacokinetic and toxicological profiles of this compound?

- Methodological Answer : Rodent models (mice/rats) are standard for:

- Pharmacokinetics : Plasma half-life (), bioavailability (oral vs. IV), and tissue distribution via LC-MS/MS.

- Toxicity : Histopathology, liver/kidney function markers (ALT, creatinine), and behavioral assessments. Dose escalation studies identify NOAEL (No Observed Adverse Effect Level) .

Q. How do structural modifications to the sec-butyl group in 4-quinazolinamine derivatives impact their allosteric modulation of PERK kinase?

- Methodological Answer : Synthesize analogs with varied alkyl/aryl substituents and test in PERK inhibition assays (e.g., kinase-Glo luminescent). Compare IC values and co-crystallize derivatives with PERK to map steric/electronic interactions. Mutagenesis studies validate key binding residues .

Data Contradiction & Validation

Q. How should researchers resolve discrepancies in reported biological activities of 4-quinazolinamine analogs across studies?

- Methodological Answer : Replicate assays under standardized conditions (e.g., cell line, assay buffer). Validate compound purity (>95% via HPLC) and exclude batch variability. Meta-analysis of literature data using tools like Forest plots can identify outliers .

Q. What protocols ensure reproducibility in synthesizing this compound derivatives with complex substituents?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.